

IUPAC name, CAS number, and molecular structure of Thiophanate-Methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophanate-Methyl*

Cat. No.: *B132596*

[Get Quote](#)

An In-depth Technical Guide to Thiophanate-Methyl

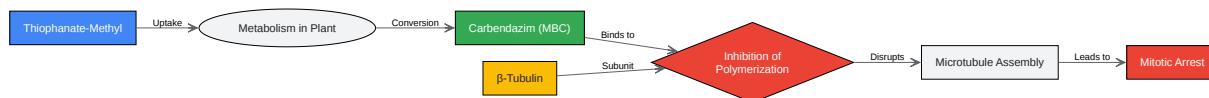
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Thiophanate-Methyl**, including its chemical identity, mechanism of action, and relevant experimental data and protocols. The information is intended for professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity

Thiophanate-Methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole chemical class.^{[1][2][3]} It is widely used in agriculture to protect a variety of crops from fungal diseases.^{[1][2][4]}

Identifier	Value
Preferred IUPAC Name	Dimethyl N,N'-[1,2-phenylenebis(azanediylcarbonothioyl)]dicarbamate
Other IUPAC Name	methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
CAS Number	23564-05-8 [5] [6] [7]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ S ₂ [5] [6]
Molecular Weight	342.39 g/mol [6]
Canonical SMILES	COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC [5]
InChI Key	QGHREAKMXXNCOA-UHFFFAOYSA-N [5]


Molecular Structure (2D)

Caption: 2D Molecular Structure of **Thiophanate-Methyl**.

Mechanism of Action

Thiophanate-Methyl itself is not the primary fungitoxic agent. In plant tissues, it is rapidly metabolized to carbendazim (methyl benzimidazole-2-ylcarbamate or MBC).[\[4\]](#)[\[8\]](#)[\[9\]](#) Carbendazim is the principal active compound that exerts the fungicidal effect.

The mechanism of action of carbendazim involves the disruption of fungal cell division (mitosis) by binding to β -tubulin.[\[1\]](#)[\[2\]](#)[\[10\]](#) This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure of mitotic spindle formation prevents chromosome segregation, leading to an arrest of the cell cycle and ultimately inhibiting fungal growth.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Thiophanate-Methyl**.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for **Thiophanate-Methyl**.

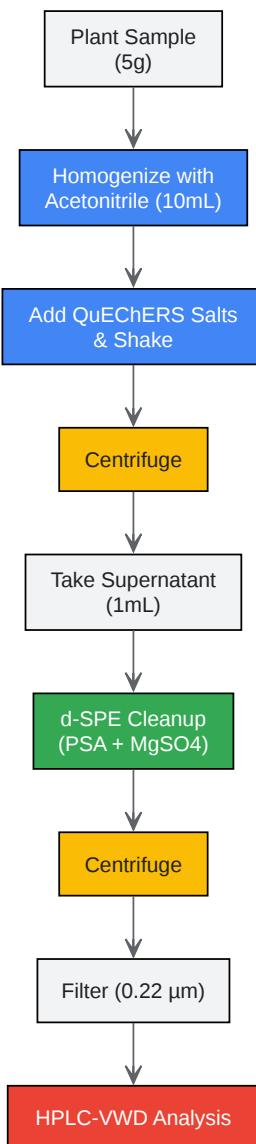
Property	Value	Reference
Physical State	Colorless crystalline solid	[11]
Melting Point	172 °C (decomposes)	Wikipedia
Solubility in Water	26.6 mg/L	Wikipedia
Solubility in Organic Solvents (g/kg at 23 °C)	Acetone: 58.1, Methanol: 29.2, Acetonitrile: 24.4, Ethyl Acetate: 11.9	PubChem
Vapor Pressure	<0.0000001 mmHg	PubChem
Acute Oral LD ₅₀ (Rat)	> 6,640 mg/kg	[4]

Experimental Protocols

Detailed experimental protocols for the analysis and study of **Thiophanate-Methyl** are crucial for reproducible research. Below are representative methodologies.

Residue Analysis in Plant Material using QuEChERS and HPLC-VWD

This protocol is adapted from a method for analyzing **Thiophanate-Methyl** and its metabolite carbendazim in apple tree bark.[\[6\]](#)


Objective: To extract and quantify **Thiophanate-Methyl** and Carbendazim from plant samples.

1. Sample Preparation (QuEChERS Extraction): a. Homogenize 5 g of the plant sample with 10 mL of acetonitrile. b. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium

chloride, sodium citrate) and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (e.g., 60 mg/mL) and magnesium sulfate.[\[6\]](#) b. Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes. c. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-VWD Analysis: a. HPLC System: High-Performance Liquid Chromatograph with a Variable Wavelength Detector (VWD). b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10 µL. f. Detection: Monitor at 235 nm for **Thiophanate-Methyl** and 280 nm for Carbendazim.[\[1\]](#) g. Quantification: Prepare a calibration curve using analytical standards of **Thiophanate-Methyl** and Carbendazim in a blank matrix extract.

[Click to download full resolution via product page](#)

Caption: Workflow for residue analysis of **Thiophanate-Methyl**.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a method to assess the inhibitory effect of carbendazim (the active metabolite of **Thiophanate-Methyl**) on tubulin polymerization. This is a key experiment for studying its mechanism of action. The protocol is based on general methods for benzimidazole fungicides.[12][13][14]

Objective: To measure the inhibition of tubulin polymerization by carbendazim in vitro.

1. Reagent Preparation: a. Tubulin: Purified fungal tubulin (α - and β -tubulin subunits). Keep on ice at all times. b. Polymerization Buffer: A suitable buffer such as PIPES buffer. c. GTP Solution: Guanosine triphosphate is required to initiate polymerization. d. Test Compound: Prepare a stock solution of carbendazim in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure: a. The assay is typically performed in a 96-well plate format using a spectrophotometer or fluorescence plate reader capable of kinetic reads at 37°C. b. In each well, combine the polymerization buffer, GTP, and the desired concentration of carbendazim (or vehicle control). c. Pre-warm the plate to 37°C. d. Initiate the reaction by adding the cold tubulin solution to each well. e. Immediately begin monitoring the increase in absorbance at 350 nm (or fluorescence, if using a fluorescent reporter) over time (e.g., every minute for 60 minutes). The increase in absorbance/fluorescence corresponds to microtubule formation.
3. Data Analysis: a. Plot the absorbance/fluorescence values against time for each concentration of carbendazim. b. The rate of polymerization can be determined from the slope of the linear phase of the curve. c. Calculate the percentage of inhibition for each carbendazim concentration relative to the vehicle control. d. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This technical guide provides foundational information for researchers working with **Thiophanate-Methyl**. For specific applications, further optimization of the described protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. fao.org [fao.org]

- 3. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 4. fao.org [fao.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Residue analysis and kinetics modeling of thiophanate-methyl, carbendazim, tebuconazole and pyraclostrobin in apple tree bark using QuEChERS/HPLC-VWD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Thiophanate-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. apvma.gov.au [apvma.gov.au]
- 11. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name, CAS number, and molecular structure of Thiophanate-Methyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132596#iupac-name-cas-number-and-molecular-structure-of-thiophanate-methyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com